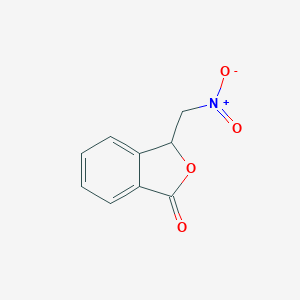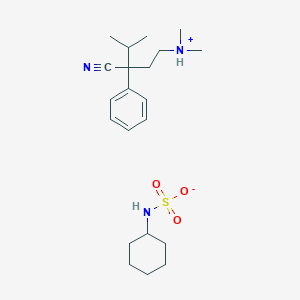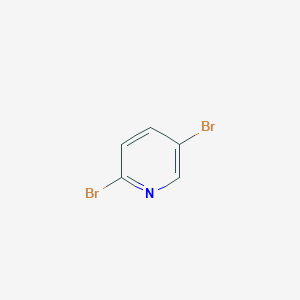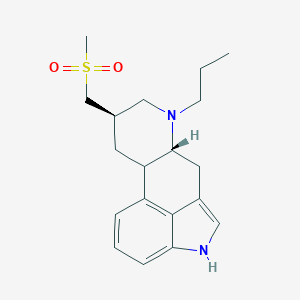
1-Hydroxy-1H-inden-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-indanone is an organic compound with the molecular formula C9H8O2. It is a derivative of indanone, featuring a hydroxyl group attached to the second carbon of the indanone ring. This compound is known for its versatile reactivity and is frequently used in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-indanone can be synthesized through several methods. One common approach involves the oxidation of 2-indanol using oxidizing agents such as chromium trioxide or potassium permanganate. Another method includes the cyclization of 2-(2-hydroxyphenyl)ethanol under acidic conditions.
Industrial Production Methods: In industrial settings, 1-Hydroxy-2-indanone is often produced via the Friedel-Crafts acylation of benzene with succinic anhydride, followed by cyclization and subsequent oxidation. This method is favored due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-2-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-indanedione.
Reduction: Reduction of 1-Hydroxy-2-indanone can yield 2-indanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 1,2-Indanedione.
Reduction: 2-Indanol.
Substitution: Various substituted indanones depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-indanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-2-indanone exerts its effects varies depending on its application. In biological systems, it may interact with cellular enzymes and receptors, influencing various biochemical pathways. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
1-Hydroxy-2-indanone can be compared with other similar compounds such as:
2-Hydroxy-1-indanone: Differing in the position of the hydroxyl group, this compound exhibits distinct reactivity and applications.
1-Indanone: Lacking the hydroxyl group, it is less reactive but still valuable in organic synthesis.
2-Indanol: The reduced form of 1-Hydroxy-2-indanone, used in different synthetic applications.
1-Hydroxy-2-indanone stands out due to its unique reactivity and versatility, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
109296-68-6 |
|---|---|
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
1-hydroxy-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C9H8O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,9,11H,5H2 |
Clave InChI |
ZDTXQJPNLCLHNB-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C1=O)O |
SMILES canónico |
C1C2=CC=CC=C2C(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)



